O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate
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Overview
Description
O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C12H12F2O4 and a molecular weight of 258.2212 . This compound is characterized by the presence of a difluorophenyl group attached to an ethyl oxalate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 3,5-difluorophenylethyl alcohol with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The resulting intermediate is then reacted with ethanol to yield the final product .
Chemical Reactions Analysis
O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate can be compared with other similar compounds, such as:
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring.
O1-[2-(2,4-Difluorophenyl)ethyl] O2-ethyl oxalate: Another similar compound with different fluorine atom positions. These comparisons highlight the unique properties of this compound, particularly its specific interactions and reactivity due to the 3,5-difluorophenyl group.
Properties
IUPAC Name |
2-O-[2-(3,5-difluorophenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-2-17-11(15)12(16)18-4-3-8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMVHAUIUGGPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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